2-amino-N-(2,2-dimethoxyethyl)benzamide
Description
2-Amino-N-(2,2-dimethoxyethyl)benzamide is a benzamide derivative featuring a 2-amino-benzoyl core substituted with a 2,2-dimethoxyethyl group at the amide nitrogen. The dimethoxyethyl moiety enhances solubility and modulates electronic properties, making it a candidate for metal-catalyzed reactions and biological targeting .
Properties
IUPAC Name |
2-amino-N-(2,2-dimethoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJGCKMJAXWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzamide scaffold is widely modified to tune reactivity, solubility, and bioactivity. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyethyl group in the target compound provides electron-donating effects, enhancing solubility in polar solvents. In contrast, the -CF3 group in is electron-withdrawing, increasing stability but reducing solubility .
- Bioactivity Modulation : The sulfonyl and nitro groups in improve HIV-1 Vif inhibitory activity by enhancing target binding affinity . The hydroxy group in facilitates hydrogen bonding, critical for directing metal-catalyzed C–H functionalization .
Physicochemical Properties
- Solubility: The dimethoxyethyl group in the target compound improves water solubility compared to lipophilic analogues like 2-amino-N-(3-trifluoromethylphenyl)benzamide .
- Thermal Stability : Methoxy-substituted derivatives (e.g., Compound 10) exhibit higher melting points (>200°C) due to crystalline packing enhanced by aromatic methoxy groups .
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